4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine
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Overview
Description
4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrahydropyridine ring substituted with a fluorophenyl group, which imparts distinct chemical and biological characteristics.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with map kinase-activated protein kinases . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
It can be inferred that the compound interacts with its targets, potentially altering their function and leading to changes in cellular processes .
Biochemical Pathways
Given its potential interaction with map kinase-activated protein kinases, it may influence pathways related to cell growth, differentiation, and stress response .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on its potential targets, it may influence cellular processes such as proliferation, differentiation, and stress response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and interaction with its targets .
Biochemical Analysis
Biochemical Properties
It’s structurally related to other fluorophenyl compounds, which have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to active sites or allosteric sites, influencing the function of these biomolecules .
Cellular Effects
Similar fluorophenyl compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Related compounds have shown dose-dependent effects, with potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine are not well-characterized. Similar compounds have been shown to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It’s likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Related compounds have been shown to localize to specific compartments or organelles, potentially influenced by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or hydrogen gas with a palladium catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can utilize similar reagents and conditions as the laboratory-scale synthesis but is optimized for larger quantities and higher throughput.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives with different substituents on the aromatic ring or the tetrahydropyridine ring .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)piperazine: Shares the fluorophenyl group but has a different core structure.
4-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with an isoquinoline core.
4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridazine: Contains a pyridazine ring instead of a pyridine ring.
Uniqueness
4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine is unique due to its specific combination of a tetrahydropyridine ring and a fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-5,13H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZOTHLNNPXFHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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